molecular formula C28H37FO7 B132087 Dexamethasone dipropionate CAS No. 55541-30-5

Dexamethasone dipropionate

Numéro de catalogue: B132087
Numéro CAS: 55541-30-5
Poids moléculaire: 504.6 g/mol
Clé InChI: CIWBQSYVNNPZIQ-PKWREOPISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dipropionate de dexaméthasone: est un glucocorticoïde synthétique, une classe de corticostéroïdes utilisés pour leurs puissantes propriétés anti-inflammatoires et immunosuppressives. C'est un dérivé de la dexaméthasone, largement utilisée dans le traitement de diverses affections inflammatoires et auto-immunes. Le dipropionate de dexaméthasone est connu pour sa stabilité accrue et sa durée d'action prolongée par rapport à la dexaméthasone .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du dipropionate de dexaméthasone implique généralement l'estérification de la dexaméthasone avec l'anhydride propionique. La réaction est effectuée en présence d'une base telle que la pyridine, qui agit comme catalyseur. Les conditions de réaction impliquent généralement le reflux du mélange à des températures élevées pour assurer l'estérification complète .

Méthodes de production industrielle: La production industrielle du dipropionate de dexaméthasone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final. Le mélange réactionnel est généralement purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de réactions: Le dipropionate de dexaméthasone subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés :

Applications de la recherche scientifique

Chimie: Le dipropionate de dexaméthasone est utilisé en chimie synthétique comme matière première pour la synthèse d'autres dérivés de glucocorticoïdes. Sa stabilité et sa réactivité en font un composé précieux pour diverses transformations chimiques .

Biologie: En recherche biologique, le dipropionate de dexaméthasone est utilisé pour étudier les effets des glucocorticoïdes sur les processus cellulaires. Il est souvent utilisé dans des expériences de culture cellulaire pour étudier son impact sur l'expression génique, la prolifération cellulaire et l'apoptose .

Médecine: En médecine, le dipropionate de dexaméthasone est utilisé pour traiter les affections inflammatoires et auto-immunes telles que la polyarthrite rhumatoïde, l'asthme et les réactions allergiques. Son action prolongée le rend adapté aux affections nécessitant un traitement glucocorticoïde à long terme .

Industrie: Dans l'industrie pharmaceutique, le dipropionate de dexaméthasone est utilisé dans la formulation de divers systèmes d'administration de médicaments, notamment les crèmes topiques, les pommades et les solutions injectables.

Mécanisme d'action

Le dipropionate de dexaméthasone exerce ses effets en se liant au récepteur des glucocorticoïdes dans les cellules cibles. Cette liaison conduit à l'activation ou à la répression de gènes spécifiques impliqués dans les réponses inflammatoires et immunitaires. Le composé diminue la vasodilatation et la perméabilité capillaire, réduisant ainsi l'inflammation. Il inhibe également la migration des leucocytes vers les sites d'inflammation .

Cibles moléculaires et voies :

Applications De Recherche Scientifique

Dermatological Applications

Dexamethasone dipropionate is commonly employed in treating inflammatory skin conditions such as eczema, dermatitis, and psoriasis. Its effectiveness stems from its ability to reduce inflammation, itching, and redness associated with these conditions.

Case Study: Treatment of Lichen Simplex Chronicus

A 20-year-old male with lichen simplex chronicus was treated with betamethasone dipropionate (0.05% cream) applied twice daily under an occlusive dressing. After four weeks, the patient achieved satisfactory results and was advised to continue treatment twice weekly to prevent recurrence .

Data Table: Efficacy in Skin Conditions

ConditionTreatment RegimenOutcome
EczemaBetamethasone dipropionate 0.05% cream twice dailySignificant reduction in symptoms
PsoriasisBetamethasone dipropionate lotionImproved skin condition after 4 weeks
DermatitisBetamethasone dipropionate ointmentDecreased inflammation and itching

Pulmonary Applications

In veterinary medicine, this compound has been utilized to manage respiratory conditions in horses, particularly recurrent airway obstruction (RAO), commonly referred to as heaves.

Case Study: Management of Heaves in Horses

A study involving six horses with RAO assessed the effectiveness of dexamethasone administered parenterally. Results indicated significant improvements in respiratory function, with reduced pulmonary resistance and enhanced dynamic compliance following treatment .

Data Table: Pulmonary Function Improvement

Treatment TypeMeasurement ParametersResults
DexamethasonePulmonary resistance (RL)Reduced RL on days 10, 14, and 21
Maximal change in pleural pressure (ΔPpl max)Decreased ΔPpl max on days 10, 14, and 21
Dynamic compliance (Cdyn)Increased Cdyn on days 10 and 14

Obstetric Applications

This compound has also been investigated for its role in obstetrics, particularly concerning neonatal outcomes in preterm births.

Case Study: Antenatal Corticosteroid Administration

A comparative study analyzed the respiratory outcomes of neonates whose mothers received either dexamethasone sodium phosphate or a combination of betamethasone dipropionate and sodium phosphate before preterm delivery. The findings suggested that the dual formulation significantly reduced the incidence of respiratory distress syndrome (RDS) in moderate to late preterm infants .

Data Table: Neonatal Outcomes by Treatment Group

Treatment GroupGestational Age CategoryRespiratory Outcome
Dexamethasone Sodium Phosphate (DSP)Extremely Preterm (<28 weeks)Favorable for chronic lung disease
Betamethasone Dipropionate/Sodium Phosphate (B-DP/SP)Moderate to Late Preterm (32-37 weeks)Significant reduction in RDS

Systemic Effects and Safety Profile

While this compound is effective for localized treatment, systemic absorption can lead to potential side effects such as hypothalamic-pituitary-adrenal (HPA) axis suppression when used over extended periods or on large surface areas.

Case Study: Systemic Adverse Events

A review highlighted cases where children experienced systemic adverse effects following the use of topical corticosteroids, emphasizing the need for careful monitoring during prolonged therapy .

Mécanisme D'action

Dexamethasone dipropionate exerts its effects by binding to the glucocorticoid receptor in target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound decreases vasodilation and capillary permeability, reducing inflammation. It also inhibits the migration of leukocytes to sites of inflammation .

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Composés similaires :

Unicité: Le dipropionate de dexaméthasone est unique en raison de sa stabilité accrue et de sa durée d'action prolongée par rapport à la dexaméthasone. Cela le rend particulièrement utile pour les affections nécessitant une activité glucocorticoïde soutenue .

Activité Biologique

Dexamethasone dipropionate (DDP) is a synthetic glucocorticoid that exhibits potent anti-inflammatory and immunosuppressive properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

This compound functions primarily through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it regulates the transcription of various genes involved in inflammation and immune response. The primary actions include:

  • Inhibition of pro-inflammatory cytokines : DDP suppresses the expression of genes encoding cytokines such as IL-1, IL-6, and TNF-α.
  • Reduction of leukocyte infiltration : It decreases the migration of leukocytes to sites of inflammation by inhibiting adhesion molecules.
  • Vasoconstriction : DDP promotes vasoconstriction, reducing edema associated with inflammatory processes .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and metabolism. Key parameters include:

ParameterValue
Bioavailability70-78% for oral administration
Volume of Distribution51.0 L (oral), 96.0 L (IM)
Protein BindingApproximately 77%
Half-life4 hours for 20 mg oral dose

This compound is extensively metabolized in the liver, primarily by CYP3A4 enzymes, leading to several active metabolites that contribute to its therapeutic effects .

Clinical Applications

This compound is utilized in various clinical settings, particularly in managing inflammatory conditions and preventing respiratory complications in preterm neonates.

Case Studies

  • Respiratory Distress Syndrome (RDS) in Premature Neonates :
    A study compared the effects of antenatal dexamethasone sodium phosphate (DSP) versus a mixture of betamethasone dipropionate and sodium phosphate (B-DP/SP) on neonatal outcomes. The results indicated that B-DP/SP significantly reduced RDS occurrences in moderate or late preterm infants compared to DSP (p = 0.003). However, DSP was associated with a lower incidence of chronic lung disease in extremely preterm infants (p = 0.038) .
  • Local Treatment Efficacy :
    A double-blind study assessed the effectiveness of desoxymethasone versus betamethasone dipropionate for psoriasis treatment. Results showed a better response rate for desoxymethasone but not statistically significant compared to betamethasone . This highlights the variability in efficacy among different corticosteroids.

Comparative Efficacy

A comparative analysis of this compound with other corticosteroids reveals its unique benefits:

CorticosteroidEfficacy in RDSChronic Lung Disease Prevention
This compoundHighModerate
Betamethasone DipropionateModerateHigh
DesoxymethasoneLowLow

Propriétés

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25+,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBQSYVNNPZIQ-PKWREOPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022902
Record name Dexamethasone dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55541-30-5
Record name Dexamethasone dipropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55541-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamethasone dipropionate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055541305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexamethasone dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXAMETHASONE DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3UKR54YXW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexamethasone dipropionate
Reactant of Route 2
Reactant of Route 2
Dexamethasone dipropionate
Reactant of Route 3
Reactant of Route 3
Dexamethasone dipropionate
Reactant of Route 4
Dexamethasone dipropionate
Reactant of Route 5
Dexamethasone dipropionate
Reactant of Route 6
Reactant of Route 6
Dexamethasone dipropionate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.